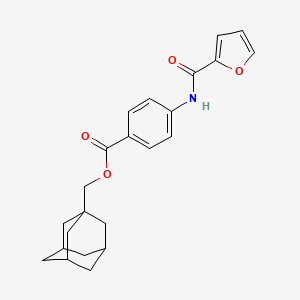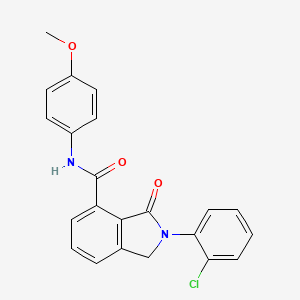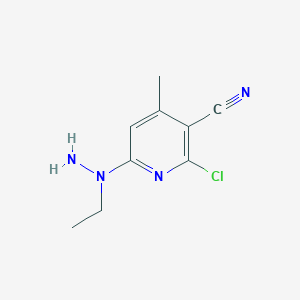![molecular formula C20H29NO2 B15003259 4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B15003259.png)
4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one is a complex organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a diamondoid hydrocarbon, and a spirocyclic structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with an amine to form the adamantylamine intermediate. This intermediate is then subjected to a cyclization reaction with a suitable spirocyclic precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The adamantane moiety can participate in nucleophilic substitution reactions, where the adamantyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s binding affinity to certain receptors, while the spirocyclic structure contributes to its stability and reactivity. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Adamantan-1-yloxy)-ethylamino]-1-oxa-spiro[4.5]dec-3-en-2-one
- 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Uniqueness
4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one stands out due to its combination of the adamantane moiety and the spirocyclic structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H29NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(1-adamantylmethylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C20H29NO2/c22-18-9-17(20(23-18)4-2-1-3-5-20)21-13-19-10-14-6-15(11-19)8-16(7-14)12-19/h9,14-16,21H,1-8,10-13H2 |
InChI Key |
CGIBMHAONOUHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B15003181.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B15003192.png)
![N-(3-fluoro-2-methylphenyl)-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B15003195.png)
![N-(3-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003202.png)
![3-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B15003204.png)

![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate](/img/structure/B15003217.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide](/img/structure/B15003223.png)

![N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B15003237.png)
![5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15003246.png)

![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003253.png)
![2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B15003271.png)
